7-methyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-methyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C14H10N6O and its molecular weight is 278.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.09160896 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Some derivatives of triazolopyrimidinones have been synthesized using various heterocyclization techniques. For instance, pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones were prepared through heterocyclization processes involving ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, phenyl or ethyl isothiocyanate, followed by nucleophilic displacement with hydrazine, and cyclocondensation with orthoesters (Davoodnia et al., 2008).
- Crystal Structure and Spectroscopic Analysis : A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been characterized using X-ray single crystal diffraction and various spectroscopic techniques. This study highlights the importance of structural elucidation in understanding the chemical properties of such compounds (Lahmidi et al., 2019).
Antimicrobial Applications
- Antimicrobial and Antifungal Activities : Triazolopyrimidinones have been shown to possess antimicrobial properties. For example, compounds synthesized from 7-amino-3-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one demonstrated significant antimicrobial activity, highlighting their potential use in medical applications (Abu‐Hashem & Gouda, 2017).
- Novel Compounds with Antimicrobial Properties : The synthesis of compounds like (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and their in vitro antimicrobial and antifungal activities further exemplify the potential of triazolopyrimidinones in creating new antimicrobial agents (Komykhov et al., 2017).
Chemical Reactions and Transformations
- Heterocyclization Processes : The use of triazolopyrimidinones in various chemical reactions, like the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide, demonstrates their utility in novel chemical synthesis processes (Baklykov et al., 2019).
- Ring-opening and Rearrangement Reactions : Studies on ring-opening and rearrangement reactions of triazolopyrimidin derivatives, such as those involving thiadiazolo- and triazolopyrimidin-derivatives, have important implications for the synthesis of new compounds with various applications (Okabe et al., 1974).
Supramolecular Chemistry
- Supramolecular Assemblies : Research into the formation of hydrogen-bonded supramolecular assemblies using pyrimidine derivatives, including triazolopyrimidines, sheds light on the potential of these compounds in the development of advanced materials and nanotechnology (Fonari et al., 2004).
Properties
IUPAC Name |
11-methyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c1-19-6-4-11-10(13(19)21)8-16-14-17-12(18-20(11)14)9-3-2-5-15-7-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNMOKUOHOOPCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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